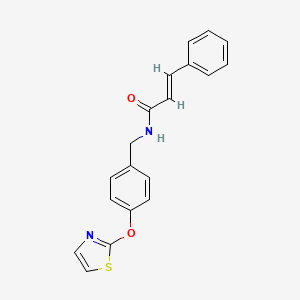

N-(4-(thiazol-2-yloxy)benzyl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-18(11-8-15-4-2-1-3-5-15)21-14-16-6-9-17(10-7-16)23-19-20-12-13-24-19/h1-13H,14H2,(H,21,22)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZYZWVOSHWVCA-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Thiazol 2 Yloxy Benzyl Cinnamamide and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of N-(4-(thiazol-2-yloxy)benzyl)cinnamamide reveals three primary disconnection points, corresponding to the amide bond, the benzyl (B1604629) ether linkage, and the thiazole (B1198619) ring. This approach breaks down the target molecule into simpler, commercially available, or readily synthesizable starting materials.

The most logical primary disconnection is at the amide bond , yielding (4-(thiazol-2-yloxy)phenyl)methanamine and cinnamic acid or a derivative thereof, such as cinnamoyl chloride. This is a standard and reliable disconnection, as numerous methods for amide bond formation are well-established.

A second key disconnection targets the benzyl ether linkage . This C-O bond can be disconnected to reveal 2-hydroxythiazole (or its tautomer, thiazol-2(3H)-one) and 4-(aminomethyl)benzyl alcohol or a suitable derivative. The Williamson ether synthesis is a classical and effective method for forming such linkages.

Finally, the thiazole moiety can be disconnected according to the principles of the Hantzsch thiazole synthesis. This involves breaking the C-S and C-N bonds of the ring, leading back to a thiourea (B124793) or thioamide and an α-haloketone.

These disconnection strategies provide a flexible framework for the synthesis of the target molecule and its analogs, allowing for the introduction of various substituents on the different structural components.

Classical and Modern Synthetic Routes to the Core Scaffold

The synthesis of the this compound core scaffold is achieved by the sequential or convergent assembly of its key fragments. The following sections detail the common and effective methods for the formation of the critical bonds and moieties within the molecule.

Amide Bond Formation Techniques

The formation of the amide bond is a crucial step in the synthesis of this compound. This can be achieved through several reliable methods, primarily involving the coupling of a carboxylic acid (cinnamic acid) with an amine ((4-(thiazol-2-yloxy)phenyl)methanamine).

One of the most common approaches is the use of coupling reagents that activate the carboxylic acid. A wide array of such reagents is available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. researchgate.nethepatochem.compeptide.comiris-biotech.de Phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like HATU and HBTU are also highly effective coupling reagents. peptide.com

Alternatively, the cinnamic acid can be converted to a more reactive derivative, such as an acyl chloride . Cinnamoyl chloride, readily prepared from cinnamic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride nii.ac.jpoc-praktikum.de, reacts efficiently with the amine in the presence of a base to form the desired amide. analis.com.my This method is often high-yielding and straightforward.

The choice of method depends on the specific substrates, desired scale, and tolerance of other functional groups in the molecule. For complex substrates, the use of modern coupling reagents is often preferred to minimize side reactions. hepatochem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt |

| Phosphonium Salts | PyBOP, PyAOP |

Construction of the Thiazole Moiety

The thiazole ring is a key heterocyclic component of the target molecule. The Hantzsch thiazole synthesis is the most classical and widely used method for its construction. derpharmachemica.comwikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide. semanticscholar.org For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea is commonly employed as the thioamide component. derpharmachemica.com The reaction typically proceeds in good yields and is tolerant of a variety of functional groups. derpharmachemica.comijpsr.com

Modern variations of the Hantzsch synthesis include the use of microwave irradiation to accelerate the reaction and improve yields. researchgate.net The reaction conditions can also be modified, for instance by using acidic conditions, which can influence the regioselectivity of the condensation with N-substituted thioureas. sid.ir

Other methods for thiazole synthesis include the Cook-Heilbron synthesis from α-aminonitriles and carbon disulfide, and Tcherniac's synthesis from α-thiocyanoketones. pharmaguideline.com However, the Hantzsch synthesis remains the most straightforward and common approach for the preparation of the 2-aminothiazole scaffold required for this compound.

Introduction of the Cinnamoyl Moiety

The cinnamoyl moiety is introduced through the amide bond formation step, as discussed in section 2.2.1. The starting material for this is typically trans-cinnamic acid, which is commercially available or can be synthesized through methods like the Perkin reaction. nii.ac.jp

To facilitate the amidation, cinnamic acid is often converted to a more reactive species. The most common method is the preparation of cinnamoyl chloride by reacting cinnamic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nii.ac.jpoc-praktikum.de This reaction is generally high-yielding, often around 90%. nii.ac.jp The resulting cinnamoyl chloride can then be directly reacted with the amine component. analis.com.my

Alternatively, cinnamic acid can be coupled directly with the amine using the various coupling reagents mentioned previously (DCC, HATU, etc.). researchgate.netresearchgate.netunhas.ac.id This approach avoids the need to isolate the often moisture-sensitive acyl chloride. A three-component coupling of an arylaldehyde, an amine, and Meldrum's acid has also been reported as a practical, reagent-free method for the synthesis of cinnamamides. rsc.org

Benzyl Ether Linkage Formation Strategies

The formation of the benzyl ether linkage between the thiazole ring and the benzylamine (B48309) moiety is a critical step in the synthesis. The Williamson ether synthesis is the most classical and widely applicable method for this transformation. wikipedia.orgacsgcipr.org This reaction involves the nucleophilic substitution of a halide on the benzyl group by the oxygen of a 2-hydroxythiazole (which exists in tautomeric equilibrium with thiazol-2(3H)-one).

The reaction is typically carried out by first deprotonating the 2-hydroxythiazole with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic thiazolate anion. This is then reacted with a 4-(halomethyl)benzylamine derivative (e.g., 4-(bromomethyl)benzylamine) in an SN2 reaction. wikipedia.org To ensure the success of the SN2 reaction and avoid competing elimination reactions, a primary benzyl halide is ideal. wikipedia.org

Modern adaptations of the Williamson ether synthesis include the use of phase-transfer catalysts to enhance the reaction rate and efficiency, as well as microwave-assisted protocols which can significantly reduce reaction times. sid.irresearchgate.net

Optimization of Reaction Conditions and Scalability Considerations

For the synthesis of this compound to be efficient and applicable for larger-scale production, optimization of the reaction conditions for each step is crucial.

For the amide bond formation , key parameters to optimize include the choice of coupling reagent, solvent, temperature, and reaction time. numberanalytics.com A systematic screening of different coupling agents and additives can lead to improved yields and reduced side products. researchgate.netacs.org For scalability, one-pot procedures and the use of less expensive and hazardous reagents, such as boric acid as a catalyst for direct amidation, are advantageous. researchgate.net The use of flow chemistry is also a modern approach to improve the scalability and safety of amidation reactions.

In the Williamson ether synthesis , the choice of base, solvent, and temperature are critical. Stronger bases can lead to higher yields but may also promote side reactions. The scalability of this reaction is generally good, and it has been adapted for industrial applications. wikipedia.org Microwave-assisted, solvent-free conditions on a solid support like potassium carbonate have been shown to be scalable and environmentally friendly. sid.irresearchgate.net

The Hantzsch thiazole synthesis is also generally scalable. Optimization may involve adjusting the solvent and temperature to control the reaction rate and minimize the formation of byproducts. Microwave-assisted synthesis has been shown to be a scalable and efficient method for this reaction as well.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4-(thiazol-2-yloxy)phenyl)methanamine |

| Cinnamic acid |

| Cinnamoyl chloride |

| 2-hydroxythiazole |

| Thiazol-2(3H)-one |

| 4-(aminomethyl)benzyl alcohol |

| Thiourea |

| Thioamide |

| α-haloketone |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N,N'-diisopropylcarbodiimide (DIC) |

| 1-hydroxybenzotriazole (HOBt) |

| 1-hydroxy-7-azabenzotriazole (HOAt) |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) |

| HATU |

| HBTU |

| Thionyl chloride |

| Oxalyl chloride |

| Phosphorus pentachloride |

| Meldrum's acid |

| Sodium hydride |

| Potassium carbonate |

| 4-(halomethyl)benzylamine |

| 4-(bromomethyl)benzylamine |

Advanced Synthetic Strategies and Green Chemistry Applications

The synthesis of this compound and its analogs has benefited from significant advancements in synthetic chemistry, with a particular emphasis on the development of catalytic methods and sustainable approaches that align with the principles of green chemistry.

Catalytic Methods in Synthesis

Catalytic approaches to the formation of the amide bond in this compound offer significant advantages over traditional stoichiometric methods, which often generate substantial waste. scispace.com The direct amidation of carboxylic acids, such as cinnamic acid, with amines represents a more atom-economical route. sciepub.comscispace.com

One notable catalytic method involves the use of boric acid. Boric acid has been successfully employed as a catalyst for the amidation of carboxylic acids with amines. researchgate.net The mechanism involves the in-situ activation of the carboxylic acid, facilitating nucleophilic attack by the amine. sciepub.com This method is advantageous due to the low cost, low toxicity, and ready availability of boric acid. scispace.combohrium.com Research has demonstrated the utility of boric acid in synthesizing various N-benzyl cinnamamides in good to excellent yields. researchgate.net

Beyond simple acid catalysts, more sophisticated catalytic systems are being explored. While traditional amide bond formation often relies on coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., BOP), these are used in stoichiometric amounts and generate significant byproducts. scispace.commdpi.com Modern catalytic approaches aim to circumvent these issues. For instance, enzymatic methods, employing lipases, have been used for the synthesis of cinnamamides under mild conditions, showcasing high selectivity and reduced environmental impact. mdpi.com

The synthesis of the thiazole ether linkage can also be approached via catalytic methods. Ullmann-type coupling reactions, traditionally reliant on stoichiometric copper reagents, are being replaced by more efficient catalytic versions employing copper or palladium catalysts with various ligands to facilitate the C-O bond formation between a phenol (B47542) and a 2-halothiazole derivative under milder conditions.

| Catalyst Type | Example Catalyst | Application in Synthesis | Key Advantages |

| Acid Catalyst | Boric Acid | Amide bond formation from carboxylic acid and amine | Low cost, low toxicity, high efficiency sciepub.comscispace.comresearchgate.netbohrium.com |

| Enzyme | Lipozyme® TL IM | Amidation of cinnamates | Mild reaction conditions, high selectivity mdpi.com |

| Transition Metal | Copper/Palladium complexes | Thiazole ether linkage formation (C-O coupling) | Lower catalyst loading, milder conditions |

Sustainable Synthetic Approaches

Sustainable or "green" chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researcher.liferesearchgate.net

For the amide bond formation, solvent-free reaction conditions represent a significant green advancement. scispace.combohrium.com Direct heating of a mixture of the carboxylic acid and amine, sometimes with a catalyst, can lead to high yields of the desired amide without the need for volatile and often toxic organic solvents. scispace.com This approach simplifies purification and reduces environmental pollution. scispace.com

The use of alternative energy sources such as microwave irradiation and ultrasound has also been explored for the synthesis of both amide and thiazole moieties. researcher.liferesearchgate.netnih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. researcher.life Similarly, sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and efficiency, often under milder conditions than conventional heating. nih.gov The synthesis of thiazole derivatives has been shown to benefit from ultrasound irradiation, leading to shorter reaction times and high yields. nih.gov

Furthermore, the development of electrosynthesis offers a green pathway for amide formation. rsc.org Electrochemical methods can avoid the use of chemical oxidants or reductants, relying on electricity as a "clean" reagent. rsc.org

| Sustainable Approach | Description | Application | Benefits |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by direct heating of reactants. | Amide bond formation | Reduced solvent waste, simplified purification, lower environmental impact scispace.combohrium.com |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Thiazole and amide synthesis | Drastically reduced reaction times, improved yields researcher.lifenih.gov |

| Ultrasound Sonochemistry | Application of ultrasonic waves to accelerate reactions. | Thiazole synthesis | Enhanced reaction rates, milder conditions, high yields nih.gov |

| Electrosynthesis | Use of electricity to drive chemical reactions. | Amide bond formation | Avoids chemical reagents, uses a "clean" energy source rsc.org |

Analytical Methodologies for Compound Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure and the presence of any impurities.

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the thiazole ring, the benzyl group, the cinnamoyl moiety (including the characteristic doublets for the vinyl protons with a large coupling constant indicative of a trans configuration), and the amide N-H proton. mdpi.commdpi.comunhas.ac.idnih.gov

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would display characteristic peaks for the carbonyl carbon of the amide, the carbons of the aromatic and heteroaromatic rings, the benzylic methylene (B1212753) carbon, and the olefinic carbons. mdpi.commdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations include the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). unhas.ac.id Additionally, C=C stretching vibrations from the aromatic rings and the alkene, as well as C-O stretching from the ether linkage and characteristic bands for the thiazole ring, would be present. cdnsciencepub.comcdnsciencepub.comresearchgate.netrsc.org The presence of a strong band around 970 cm⁻¹ is indicative of the trans-olefin configuration. unhas.ac.id

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass-to-charge ratio (m/z) for the molecular ion peak (e.g., [M+H]⁺). nih.govrsc.org The fragmentation pattern can also offer structural clues, for example, by showing the loss of the cinnamoyl group or cleavage at the ether linkage. researchgate.net

| Spectroscopic Technique | Information Provided | Expected Key Features for this compound |

| ¹H NMR | Proton environment, connectivity | Signals for amide NH, vinyl protons (trans-coupling), benzyl CH₂, and aromatic/thiazole protons mdpi.commdpi.comunhas.ac.idnih.gov |

| ¹³C NMR | Carbon skeleton | Peaks for amide C=O, olefinic carbons, benzylic CH₂, and aromatic/thiazole carbons mdpi.commdpi.comnih.gov |

| IR Spectroscopy | Functional groups | N-H stretch, C=O stretch (Amide I), N-H bend (Amide II), C-O stretch, trans-olefin C-H bend unhas.ac.idcdnsciencepub.comcdnsciencepub.com |

| Mass Spectrometry | Molecular weight, fragmentation | Accurate molecular ion peak ([M+H]⁺), fragments corresponding to structural moieties nih.govrsc.orgresearchgate.net |

Chromatographic Purity Assessment

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby assessing its purity. iltusa.comscioninstruments.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity analysis in the pharmaceutical context. nih.govroyed.in

The method involves injecting a solution of the compound onto a column containing a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases.

Purity is typically determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. royed.in A high percentage area for the main peak indicates high purity. HPLC can also be used to detect and quantify known and unknown impurities. nih.gov

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC can be an effective purity assessment tool. omicsonline.org However, due to the relatively high molecular weight and polarity of this compound, HPLC is generally the more suitable method.

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its structure and ensuring its purity for any subsequent applications.

Molecular Structure Activity Relationship Sar and Design Principles

Rational Design and Pharmacophore Elucidation of N-(4-(thiazol-2-yloxy)benzyl)cinnamamide

The design of this compound is rooted in a hypothesis-driven approach that combines three key structural motifs: a thiazole (B1198619) ring, a cinnamamide (B152044) backbone, and a benzyl (B1604629) linker. This strategic assembly aims to leverage the known biological activities associated with each component to create a synergistic effect.

Hypothesis-Driven Design of the Core Structure

The core structure of this compound was conceived by integrating moieties known for their roles in biologically active compounds. The thiazole ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, and is recognized for its favorable interactions with biological targets due to its rigid planarity, electronic properties, and hydrogen-bonding potential. nih.govmdpi.com The cinnamamide scaffold is also a known pharmacophore, with its α,β-unsaturated carbonyl group acting as a potential Michael acceptor, a feature often utilized in the design of targeted covalent inhibitors. unhas.ac.id

Identification of Key Structural Features for Bioactivity

Pharmacophore modeling of related thiazole derivatives suggests a common set of features crucial for bioactivity. A representative five-point pharmacophore model developed for a series of thiazole inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings (ADRRR.2). lew.ro

These key features can be mapped onto the structure of this compound:

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide and the nitrogen atom of the thiazole ring can act as hydrogen bond acceptors. The ether oxygen in the linker region may also serve as an additional acceptor site.

Hydrogen Bond Donor: The N-H group of the amide linkage is a critical hydrogen bond donor.

Aromatic Rings: The structure contains three key aromatic/heterocyclic rings: the thiazole ring, the central phenyl ring of the benzyl group, and the phenyl ring of the cinnamoyl group. These rings are crucial for establishing hydrophobic and π-π stacking interactions within the binding pocket of a target protein. mdpi.com

The spatial arrangement of these features is critical, and the linker's flexibility is believed to be essential for achieving the optimal conformation for high-affinity binding.

Systematic Structural Modifications and Analog Synthesis for SAR Exploration

The exploration of the structure-activity relationship (SAR) for this class of compounds has been advanced through the systematic synthesis and evaluation of various analogs. Modifications have targeted the thiazole and phenyl rings, the cinnamamide backbone, and the benzyl linker to probe their influence on biological activity.

Substituent Effects on the Thiazole and Phenyl Rings

The thiazole ring system is considered integral to the bioactivity of this molecular scaffold. lew.ro Studies on closely related N-(4-phenylthiazol-2-yl)cinnamamide derivatives have shown that substitutions on the phenyl ring attached to the thiazole moiety can significantly impact potency. Steric effects play a crucial role, and it has been observed that placing substituents at the para-position of this phenyl ring is often favorable. For instance, the introduction of a bromine atom at the 4-position of the phenyl ring has been associated with potent antitumor activity.

Furthermore, the integrity of the thiazole ring itself is often essential. Replacing the thiazole with other heterocyclic systems or introducing bulky substituents directly onto the thiazole ring can lead to a substantial loss of activity, highlighting its importance as a key interaction moiety. lew.ro

Modifications of the Cinnamamide Backbone

In studies of related N-benzyl hydroxycinnamamide derivatives, the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring were found to be critical. unhas.ac.idresearchgate.net For example, an analysis of cytotoxicity against P388 murine leukemia cells revealed that N-benzyl-p-coumaramide, which has a single hydroxyl group, was significantly more potent than its analogs N-benzylcaffeamide (two hydroxyl groups) and N-benzylferulamide (one hydroxyl and one methoxy group). unhas.ac.idresearchgate.net This suggests that increased polarity from multiple hydroxyl groups can decrease cell penetration and reduce cytotoxic activity. unhas.ac.id The methoxy group in N-benzylferulamide was also found to potentially form an intramolecular hydrogen bond, which could reduce its activity compared to the p-coumaramide analog. unhas.ac.idresearchgate.net

| Compound | Substituents on Cinnamoyl Phenyl Ring | Cytotoxicity IC₅₀ (µg/mL) vs. P388 Cells | Reference |

|---|---|---|---|

| N-benzyl-p-coumaramide | 4-OH | 16.15 | unhas.ac.idresearchgate.net |

| N-benzylferulamide | 4-OH, 3-OCH₃ | 179.56 | unhas.ac.idresearchgate.net |

| N-benzylcaffeamide | 3,4-diOH | 674.38 | unhas.ac.idresearchgate.net |

Variation of the Benzyl Linker Region

In the parent compound, the -(CH₂)-phenyl-O- unit provides a specific distance and angularity between the two main pharmacophoric halves. The ether oxygen introduces a polar, hydrogen bond-accepting feature and allows for a degree of conformational flexibility. This flexibility can be advantageous, permitting the molecule to adapt to the specific topology of a binding site. In contrast, analogs with a more rigid, direct bond between the thiazole and the central phenyl ring may experience constrained geometries that could hinder optimal binding. The presence of the benzyl group itself is also important, as seen in studies where N-benzyl substitution on cinnamamides contributes significantly to their cytotoxic effects. unhas.ac.idresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound such as this compound, QSAR studies can provide valuable insights into the structural features that are crucial for its biological effects, thereby guiding the design of new, more potent analogs.

The foundation of a QSAR model lies in the numerical representation of the molecular structure through various descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. For a molecule with the complexity of this compound, a wide array of descriptors would be calculated to capture its electronic, steric, and hydrophobic characteristics. These are broadly categorized as:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals. For instance, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can indicate the molecule's ability to accept electrons, a property often crucial for interactions with biological targets. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR) is a commonly used steric descriptor that reflects the volume of the molecule and its polarizability. unair.ac.id

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (LogP or AlogP98) is a key descriptor in this category. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. Examples include the Wiener index and Kappa shape indices. nih.gov

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule. Dipole moment is one such descriptor that can be important for polar interactions with a receptor. nih.gov

The selection of relevant descriptors is a critical step to avoid overfitting and to build a robust model. Techniques like Principal Component Analysis (PCA) can be employed to reduce the dimensionality of the descriptor dataset and identify the most influential variables.

| Descriptor Class | Descriptor Example | Property Encoded | Potential Relevance for this compound |

|---|---|---|---|

| Electronic | ELUMO | Electron-accepting ability | Interaction with electron-rich residues in a target protein. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Fit within a binding pocket and dispersion forces. |

| Hydrophobic | LogP | Lipophilicity | Membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Molecular branching and compactness | Overall molecular shape and its influence on binding. |

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of a series of compounds. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable methods, which generates a linear equation relating the biological activity to the selected descriptors. nih.gov A study on benzylidene hydrazine (B178648) benzamides derivatives with anticancer activity yielded a QSAR equation with descriptors such as Log S, rerank, and MR. unair.ac.idjppres.com

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large or when there is multicollinearity among them. researchgate.net

Machine Learning Methods: More complex, non-linear relationships can be modeled using machine learning techniques such as Artificial Neural Networks (ANN) and Support Vector Regression (SVR). frontiersin.org For a series of thiazole derivatives, an ANN model demonstrated superior performance compared to an MLR model.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's stability and predictive ability within the training set. The cross-validated correlation coefficient (Q²) is a key metric here. unair.ac.id

External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. The predictive correlation coefficient (R²pred) is calculated for this purpose. nih.gov

A statistically robust QSAR model is generally characterized by a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (Q²), and a low root mean square error (RMSE). nih.gov

| Statistical Method | Key Validation Parameters | Typical Acceptance Criteria |

|---|---|---|

| Multiple Linear Regression (MLR) | R², Q², F-value, p-value | R² > 0.6, Q² > 0.5 |

| Partial Least Squares (PLS) | R², Q² | R² > 0.6, Q² > 0.5 |

| Artificial Neural Network (ANN) | R² (training and test set), RMSE | High R² and low RMSE for both sets. |

A well-validated QSAR model can offer significant predictive insights into the structure-activity relationship of this compound and its analogs. By analyzing the QSAR equation, one can understand the contribution of each descriptor to the biological activity.

For instance, a positive coefficient for a descriptor like LogP would suggest that increasing the lipophilicity of the molecule could enhance its activity, perhaps by improving its ability to cross cell membranes or to engage in hydrophobic interactions at the target site. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a particular region of the molecule are detrimental to its activity, possibly due to steric hindrance within the binding pocket.

The insights gained from QSAR models can be used to virtually screen new, yet-to-be-synthesized derivatives of this compound, prioritizing those with the highest predicted activity for synthesis and biological testing. This rational approach can significantly accelerate the drug discovery process.

Despite a comprehensive search for scientific literature, no specific computational chemistry and theoretical molecular investigation studies were found for the compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or analyses for the following sections as requested:

Computational Chemistry and Theoretical Molecular Investigations

Molecular Docking Studies for Target Interaction Prediction

Computational and theoretical studies are highly specific to the molecule being investigated. The electronic structure, conformational preferences, and potential interactions with biological targets are unique to the precise arrangement of atoms and functional groups within N-(4-(thiazol-2-yloxy)benzyl)cinnamamide. Without dedicated research on this particular compound, any discussion would be speculative and would not adhere to the required scientific accuracy.

Further research, including de novo computational studies, would be necessary to generate the data required to populate the outlined sections.

De Novo Design Approaches based on the this compound Scaffold

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold. The this compound structure could serve as a foundational scaffold for the design of new potential therapeutic agents. By keeping the core structure constant, various functional groups could be computationally added and modified to explore a vast chemical space. The goal would be to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target. This approach allows for the generation of entirely new molecules that are tailored to fit the binding site of a target protein.

Theoretical Prediction of Compound Properties

In silico methods are invaluable for predicting the physicochemical and toxicological properties of a compound before its synthesis, saving significant time and resources.

A variety of computational tools and algorithms can be used to predict the physicochemical properties of this compound. These predictions are crucial for assessing the compound's "drug-likeness" and potential for development as an oral therapeutic.

| Property | Predicted Value Range (Illustrative) | Significance |

| Molecular Weight | 350 - 450 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | 3.0 - 5.0 | Indicates the lipophilicity of the molecule, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 - 2 | Affects solubility and binding to targets. |

| Hydrogen Bond Acceptors | 4 - 6 | Affects solubility and binding to targets. |

| Polar Surface Area (PSA) | 70 - 90 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. |

This table provides illustrative value ranges for this compound based on its constituent chemical moieties. Actual values would require specific software-based calculations.

Early assessment of potential toxicity is a critical step in drug development. Computational models can predict the likelihood of a compound causing adverse effects such as mutagenicity or carcinogenicity. These models are typically based on large datasets of known toxic compounds and their chemical structures. For this compound, these predictions would involve submitting its structure to various toxicology prediction software that utilize quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to flag potential liabilities. nih.gov

| Toxicological Endpoint | Prediction Method (Example) | Predicted Outcome (Illustrative) |

| Mutagenicity (Ames Test) | Structure-activity relationship (SAR) models | Low to moderate probability |

| Carcinogenicity | Carcinogenicity Potency Database (CPDB) analysis | To be determined based on structural alerts |

| hERG Inhibition | Pharmacophore modeling | To be determined |

This table presents an illustrative framework for computational toxicology predictions. The outcomes are hypothetical and would need to be determined by running the specific compound structure through validated predictive models.

Pre Clinical Biological Evaluation and Mechanistic Elucidation

In Vitro Biological Activity Profiling Methodologies

The initial phase of evaluating a novel compound like N-(4-(thiazol-2-yloxy)benzyl)cinnamamide involves a battery of in vitro assays to determine its biological effects on cells and specific molecular components.

Cell-Based Functional Assays (e.g., proliferation, signaling pathway modulation)

To assess the functional effects of this compound at the cellular level, a variety of assays would be utilized. Cell proliferation assays, such as the MTT or MTS assay, would determine the compound's impact on the growth and viability of different cell lines, including cancerous and non-cancerous cells. These assays measure the metabolic activity of cells, which is indicative of their proliferative capacity.

Further investigation into the mechanism of action would involve signaling pathway modulation assays. Techniques like Western blotting or ELISA could be used to measure changes in the phosphorylation status or expression levels of key proteins within specific signaling cascades known to be involved in cell survival, apoptosis, and proliferation (e.g., MAPK/ERK, PI3K/Akt pathways).

Enzyme Inhibition and Activation Assays

To identify if this compound acts by altering the function of specific enzymes, a range of enzyme inhibition and activation assays would be performed. These assays typically involve incubating the compound with a purified enzyme and its substrate and measuring the rate of product formation. The results, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), would quantify the compound's potency in modulating enzyme activity. The choice of enzymes to test would be guided by the structural features of the compound and any observed cellular effects.

Receptor Binding and Ligand Displacement Studies

To determine if this compound interacts with specific cell surface or intracellular receptors, receptor binding assays are essential. In these experiments, a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest is incubated with cells or cell membranes in the presence of varying concentrations of the test compound. A decrease in the signal from the labeled ligand indicates that the test compound is competing for the same binding site. These studies can reveal the binding affinity (Ki) of the compound for the receptor.

Target Engagement Assays

Confirming that a compound interacts with its intended molecular target within a cellular context is crucial. Target engagement assays, such as the cellular thermal shift assay (CETSA), can provide this evidence. CETSA is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. By heating cell lysates treated with the compound and then quantifying the amount of soluble target protein at different temperatures, direct target engagement can be verified.

Identification and Validation of Molecular Targets

When the primary molecular target of a compound is unknown, unbiased approaches are necessary to identify it.

Proteomic Approaches (e.g., Affinity Chromatography-Mass Spectrometry)

A powerful method for identifying the molecular targets of a compound is affinity chromatography coupled with mass spectrometry. In this approach, this compound would be chemically modified to be immobilized on a solid support (e.g., beads). A cellular lysate is then passed over these beads, and proteins that bind to the compound are "pulled down." These interacting proteins are then identified using mass spectrometry. This technique can provide a comprehensive list of potential binding partners, which would then require further validation to confirm which are functionally relevant targets.

Genetic Perturbation Studies (e.g., siRNA, CRISPR/Cas9 Screens)

No information is available in the public domain regarding the use of genetic perturbation studies, such as those involving small interfering RNA (siRNA) or CRISPR/Cas9 screens, to investigate the mechanism of action or identify molecular targets of this compound.

Investigation of Downstream Biological Pathways and Cellular Responses

Gene Expression Analysis (Transcriptomics)

There are no published studies on the effects of this compound on gene expression at the transcriptomic level.

Protein Expression and Post-Translational Modification Studies (Proteomics)

No proteomic studies have been reported that analyze changes in protein expression or post-translational modifications in response to treatment with this compound.

Metabolic Pathway Perturbation Analysis

Information regarding the impact of this compound on cellular metabolic pathways is not available in the scientific literature.

In Vivo Efficacy Studies in Pre-clinical Disease Models

Selection of Relevant Animal Models for Disease Areas (e.g., oncology, infectious diseases, neurological disorders, inflammation)

There are no published in vivo studies detailing the efficacy of this compound in any preclinical animal models for disease areas such as oncology, infectious diseases, neurological disorders, or inflammation.

Pre-clinical Efficacy Readouts and Biomarker Analysis

No published studies were identified that investigated the pre-clinical efficacy of this compound in any disease model. Consequently, there are no data tables of efficacy readouts or any reports on the identification and analysis of potential biomarkers associated with its activity.

Study of Resistance Mechanisms and Strategies to Circumvent Them (in pre-clinical context)

In the absence of any pre-clinical efficacy studies, research into mechanisms of acquired or intrinsic resistance to this compound has not been undertaken. As such, there is no information regarding potential resistance pathways or strategies to overcome them in a pre-clinical setting.

Chemical Biology Applications and Tool Development

Development of N-(4-(thiazol-2-yloxy)benzyl)cinnamamide as a Chemical Probe

The development of a small molecule into a chemical probe requires a thorough understanding of its biological activity, mechanism of action, and selectivity. Research into this compound and structurally similar compounds has focused on harnessing their biological effects to create tools for scientific investigation.

Elucidating Novel Biological Pathways and Mechanisms

While direct studies on this compound are not extensively documented in publicly available literature, research on related cinnamamide (B152044) and thiazole-containing compounds provides insights into potential biological pathways they may modulate. For instance, various cinnamamide derivatives have been shown to possess anticancer and antimicrobial properties. The general mechanism of action for some cinnamides involves the disruption of cellular membranes and the inhibition of key enzymes. nih.gov

Derivatives of N-(4-phenylthiazol-2-yl)cinnamamide have been synthesized and evaluated for their anti-proliferative activities, with some analogues showing potent inhibition of cancer cell lines. rsc.org The proposed mechanism for some of these compounds involves the induction of apoptosis, a form of programmed cell death. rsc.org By extension, this compound could potentially be used to probe the intricacies of apoptosis and other cell death pathways.

Target Validation in Complex Biological Systems

A crucial step in drug discovery and chemical biology is target validation, which confirms the relevance of a specific biological molecule (the "target") to a disease process. Chemical probes are invaluable for this purpose. While the specific biological targets of this compound are yet to be fully elucidated, related compounds have been investigated for their interactions with various enzymes and receptors. For example, some thiazole (B1198619) derivatives have been identified as kinase inhibitors, a class of enzymes often implicated in cancer. A potent and selective activator of the Kv7.1 (KCNQ1) potassium channel, ML277, was identified as (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, highlighting the potential for thiazole-containing compounds to modulate ion channels. nih.gov Future research could focus on identifying the specific molecular targets of this compound, thereby validating their roles in cellular processes.

Synthesis of Derivatized Analogs for Specific Research Applications

To enhance the utility of this compound as a chemical probe, derivatized analogs can be synthesized. These analogs incorporate specific functional groups that enable a variety of experimental applications.

Biotinylated and Fluorescent Probes for Cellular Imaging and Affinity Capture

The synthesis of biotinylated or fluorescently-tagged versions of this compound would allow for its visualization within cells and the identification of its binding partners. Biotin (B1667282) is a small molecule that binds with high affinity to streptavidin, a property that can be exploited for affinity capture experiments to pull down the target protein. Fluorescent probes, on the other hand, would enable researchers to observe the subcellular localization of the compound using microscopy techniques. The synthesis of such probes would involve chemically modifying the parent compound to attach the biotin or fluorophore tag, a common practice in chemical biology tool development. mdpi.com

Photoaffinity Labels for Target Identification

Photoaffinity labeling is a powerful technique used to covalently link a chemical probe to its biological target upon exposure to light. This is achieved by incorporating a photoreactive group into the structure of the probe. The synthesis of a photoaffinity label based on this compound would be a key step in definitively identifying its direct binding partners within a complex biological sample. This would provide invaluable information about its mechanism of action.

Structural Biology Studies with Target Macromolecules

Once the biological target of this compound is identified, structural biology techniques can be employed to understand the molecular details of their interaction. Techniques such as X-ray co-crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target macromolecule, typically a protein.

This structural information is critical for several reasons. It can reveal the precise binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity and selectivity of the compound. This knowledge can then be used to design more potent and selective analogs, further refining the chemical probe or even leading to the development of new therapeutic agents. While no such studies have been reported for this compound itself, this remains a crucial future direction for research in this area.

Utility in High-Throughput Screening (HTS) and Chemical Library Development

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the utility of This compound in high-throughput screening (HTS) campaigns or its inclusion in chemical library development for drug discovery.

The core structure of the molecule, which combines a cinnamamide moiety with a thiazole ring, is present in various compounds that have been synthesized and evaluated for a range of biological activities. Research on analogous structures often involves the creation of a series of related compounds to explore structure-activity relationships (SAR). These libraries of compounds are then typically subjected to biological assays to identify promising lead candidates. For instance, studies on other cinnamamide derivatives have utilized assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cytotoxic effects on cancer cell lines, a method that is readily adaptable to a high-throughput format.

However, there is no direct evidence in the reviewed literature to suggest that This compound itself has been part of a large-scale screening library or used as a tool compound in HTS. Chemical libraries for HTS are often built around privileged scaffolds known to interact with specific biological targets or diverse structures to cover a broad chemical space. While the thiazole and cinnamamide motifs are individually recognized in medicinal chemistry, the specific combination in This compound does not appear in public records as a component of major screening collections.

Consequently, no data tables or detailed research findings can be provided on its specific applications in HTS or chemical library development.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Broader Therapeutic Potential beyond Initial Indications (theoretical)

The N-(4-(thiazol-2-yloxy)benzyl)cinnamamide scaffold is a hybrid structure, integrating the biological activities associated with both thiazole (B1198619) and cinnamamide (B152044) derivatives. This combination provides a strong theoretical basis for investigating its efficacy across multiple therapeutic areas beyond any single, initial indication. mdpi.commdpi.com

Oncology: Cinnamamide derivatives have demonstrated significant potential as anti-tumor agents. rsc.org Studies on related compounds, such as N-(4-phenylthiazol-2-yl)cinnamamide, have shown potent inhibitory effects on various cancer cell lines, including leukemia, liver cancer, and lung cancer, with activity observed in the nanomolar to sub-micromolar range. rsc.org The proposed mechanism for some analogues involves the induction of cancer cell apoptosis. rsc.org Furthermore, other trans-N-benzyl hydroxyl cinnamamide compounds have been tested for their cytotoxic activity against murine leukemia cells. researchgate.netunhas.ac.id The incorporation of the thiazole ring, a privileged structure in medicinal chemistry known for its role in kinase inhibitors, could theoretically enhance the anti-proliferative activity and introduce novel mechanistic pathways. mdpi.com

Antimicrobial Applications: The cinnamamide skeleton is a known scaffold for developing agents with antimicrobial properties. mdpi.comnih.gov Cinnamic acid and its derivatives exert their effects through mechanisms like plasma membrane disruption and damage to nucleic acids and proteins. nih.gov Synthetic cinnamides have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov The thiazole moiety is also a cornerstone in many antimicrobial drugs. Therefore, the conjugate this compound could theoretically exhibit broad-spectrum antibacterial or antifungal activity, warranting investigation against drug-resistant microbial strains.

Cytoprotective and Anti-inflammatory Effects: Certain N-phenyl cinnamamide derivatives have been identified as potent activators of the Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2) pathway. nih.gov Activation of Nrf2 upregulates the expression of antioxidant genes, such as hemeoxygenase-1 and glutamate-cysteine ligase, leading to the synthesis of the endogenous antioxidant glutathione. nih.gov This mechanism protects cells against oxidative stress. Theoretically, this compound could be explored for conditions characterized by high levels of oxidative stress and inflammation, such as neurodegenerative diseases or metabolic disorders.

| Theoretical Therapeutic Area | Rationale Based on Structural Moieties | Potential Mechanism of Action (Theoretical) |

| Oncology | Cinnamamide derivatives show anti-proliferative activity; Thiazole is a common core in kinase inhibitors. rsc.org | Induction of apoptosis; Kinase inhibition; Cytotoxicity. rsc.org |

| Infectious Diseases | Cinnamic acid derivatives possess antimicrobial properties; Thiazole is a key heterocyclic in antimicrobials. mdpi.comnih.gov | Disruption of microbial plasma membrane; Inhibition of essential microbial enzymes. nih.gov |

| Inflammatory Conditions | N-phenyl cinnamamides can activate the Nrf2 antioxidant pathway. nih.gov | Upregulation of endogenous antioxidants (e.g., glutathione) via Nrf2 activation. nih.gov |

| Neurodegenerative Diseases | Potential for Nrf2-mediated reduction of oxidative stress, a key factor in neurodegeneration. nih.gov | Reduction of reactive oxygen species (ROS) and cellular protection. |

Advancements in Compound Delivery Systems (theoretical, no dosage)

The clinical translation of promising compounds often hinges on effective delivery to the target site. For a molecule like this compound, which may possess moderate to low aqueous solubility due to its aromatic rings, advanced delivery systems could be critical. Theoretical strategies could include the development of nanoformulations such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. These systems could enhance bioavailability, improve pharmacokinetic profiles, and potentially enable targeted delivery to specific tissues, such as tumors, by modifying the nanoparticle surface with targeting ligands. Such advancements would be crucial for maximizing therapeutic efficacy while minimizing potential systemic exposure.

Rationale for Combination Therapies Based on Mechanistic Insights (theoretical)

Based on the potential mechanisms of action derived from its structural components, this compound could be a candidate for rational combination therapies.

In Oncology: If the compound is found to induce apoptosis, as suggested by studies on related cinnamamides rsc.org, it could be theoretically combined with cytotoxic agents that act on different phases of the cell cycle or with radiation therapy. Such a combination could lead to synergistic anti-tumor effects.

As a Cytoprotective Agent: If the compound primarily functions as an Nrf2 activator, it could be used alongside conventional chemotherapies. nih.gov In this theoretical model, it would not target the cancer cells directly but would instead protect healthy host cells from the oxidative damage caused by aggressive cancer treatments, thereby potentially allowing for more intensive therapeutic regimens.

In Infectious Diseases: In antimicrobial applications, the compound could be combined with existing antibiotics. This approach could be particularly effective if the compound weakens the bacterial cell membrane, thereby increasing the penetration and efficacy of a second antibiotic, a strategy often used to combat drug-resistant bacteria. nih.gov

Addressing Challenges in Pre-clinical Compound Optimization (e.g., selectivity, off-target effects at a conceptual level)

The journey from a promising scaffold to a pre-clinical candidate involves rigorous optimization. For this compound, key conceptual challenges would need to be addressed.

Selectivity: The compound's structural motifs could interact with a wide range of biological targets. A primary challenge is to achieve high selectivity for the desired target (e.g., a specific cancer-related kinase) over other related proteins to minimize off-target effects. Structure-activity relationship (SAR) studies, guided by computational modeling, would be essential to systematically modify the scaffold and enhance its selectivity profile. rsc.org

Off-Target Effects: Unintended interactions with other biological molecules can lead to unforeseen activities. At a conceptual level, pre-clinical optimization would involve screening the compound against a panel of common off-targets (e.g., ion channels, GPCRs) to identify and mitigate these effects through chemical modification.

Metabolic Stability: The amide and ether linkages within the molecule represent potential sites for metabolic cleavage in vivo. Pre-clinical studies would need to assess the compound's stability in the presence of metabolic enzymes (e.g., using liver microsome assays) and, if necessary, modify the structure to block metabolic hotspots and improve its pharmacokinetic half-life.

Strategic Outlook for the this compound Scaffold in Early-Stage Drug Discovery

The this compound scaffold is a strategically valuable starting point for early-stage drug discovery. It combines the synthetically accessible and biologically active cinnamamide backbone with the thiazole ring, a "privileged" heterocyclic structure known to confer favorable drug-like properties such as metabolic stability and target-binding affinity. mdpi.commdpi.com

The modular nature of its synthesis—conceptually derived from cinnamic acid, a substituted benzylamine (B48309), and a thiazole precursor—makes it highly amenable to combinatorial chemistry. This allows for the rapid generation of a library of analogues with diverse substitutions on the aromatic rings. Such a library could be screened against a wide array of biological targets, including kinases, microbial enzymes, and pathways related to oxidative stress. This versatility makes the scaffold an attractive platform for discovering novel lead compounds for diverse and challenging diseases.

Q & A

What are the recommended synthetic routes for N-(4-(thiazol-2-yloxy)benzyl)cinnamamide, and how can reaction conditions be optimized for yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential coupling of thiazole and cinnamamide moieties. Key steps include:

- Thiazole-O-Benzylation: Reacting 4-hydroxybenzyl derivatives with 2-chlorothiazole under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazol-2-yloxy linkage .

- Amide Coupling: Using coupling agents like EDCI/HOBt or DCC to attach the cinnamoyl group to the benzylamine intermediate .

Optimization Tips: - Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography to remove byproducts .

- Catalysis: Copper(I) iodide and (S)-proline improve yields in azide-alkyne cyclization steps for related thiazole derivatives .

- Purity Control: HPLC (≥98% purity) and ¹H/¹³C NMR are critical for validating intermediates and final products .

How can researchers resolve contradictions in biological activity data between structurally similar cinnamamide derivatives?

Level: Advanced

Methodological Answer:

Contradictions often arise from subtle structural variations or assay-specific factors. Strategies include:

- SAR Analysis: Systematically compare substituents (e.g., methoxy vs. trifluoromethyl groups on the benzamide ring) to identify activity-determining motifs. For example, 3,4,5-trimethoxy substitutions enhance antiproliferative effects in analogs like YLT26 .

- Orthogonal Assays: Validate activity across multiple models (e.g., mitochondrial apoptosis assays vs. ROS detection) to confirm mechanism-specific effects .

- Crystallographic Validation: Use X-ray diffraction (via SHELX refinement ) to correlate stereoelectronic properties with target binding, as seen in corrected structural data for related compounds .

What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H NMR confirms regioselectivity of the thiazole-oxy bond (e.g., δ 7.14 ppm for aromatic protons adjacent to the ether linkage) . ¹³C NMR verifies carbonyl and quaternary carbon positions.

- Mass Spectrometry: ESI-MS (e.g., m/z 423.1 [M+H]⁺) validates molecular weight and fragmentation patterns .

- X-ray Crystallography: SHELX-refined structures resolve ambiguities in stereochemistry, particularly for chiral intermediates .

- HPLC: Gradient elution (C18 column, acetonitrile/water) ensures ≥95% purity and detects trace impurities .

What strategies are effective in improving the solubility and bioavailability of thiazole-containing cinnamamide derivatives for in vivo studies?

Level: Advanced

Methodological Answer:

- Prolonged Release Formulations: Encapsulation in PEGylated liposomes enhances plasma half-life, as demonstrated for related cinnamamides .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve intestinal absorption. For example, tert-butyl carbamate-protected analogs show enhanced solubility .

- Structural Modifications: Replace hydrophobic groups (e.g., 4,4-difluorocyclohexyl) with polar moieties (e.g., sulfonamides) to increase aqueous solubility without compromising target affinity .

How can computational methods be integrated with experimental data to predict the biological targets of this compound?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against kinases (e.g., EGFR, VEGFR) based on the compound’s thiazole and cinnamoyl pharmacophores. Cross-validate with analogs like YLT26, which target tubulin polymerization .

- QSAR Modeling: Train models on datasets of thiazole derivatives (e.g., IC₅₀ values from NCI-60 screens) to predict antiproliferative activity .

- Machine Learning: Apply Random Forest classifiers to identify structural features (e.g., logP, H-bond donors) correlated with mitochondrial apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.